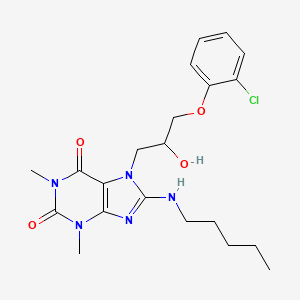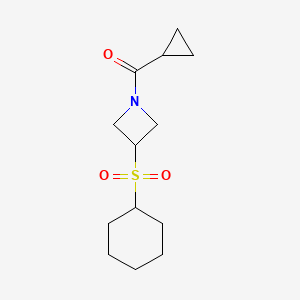
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopropyl)methanone is a useful research compound. Its molecular formula is C13H21NO3S and its molecular weight is 271.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(cyclopropyl)methanone and related compounds are synthesized for their biological and pharmacological potential, with a focus on their structural analysis and reactivity. The synthesis of substituted azetidinones, which involves condensation and annulation reactions, highlights the compound's utility in generating diverse heterocyclic motifs found in naturally occurring alkaloids. These synthetic routes provide a basis for exploring the chemical properties and potential applications of such compounds in medicinal chemistry (Jagannadham et al., 2019).
Catalytic Asymmetric Synthesis
The compound's derivatives, such as enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, have been evaluated for their roles in catalytic asymmetric synthesis. These derivatives facilitate the asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This application underlines the importance of azetidinone-based compounds in asymmetric synthesis, providing a method to generate chiral molecules that are valuable in drug development and other areas of organic synthesis (Wang et al., 2008).
Heterocycle Construction and Photochromic Studies
Azetidinone derivatives serve as key intermediates in constructing various substituted heterocycles, demonstrating their versatility in organic synthesis. For instance, the construction of tetrahydroquinazolinones through Diels-Alder reactions with phenyl vinyl sulfone showcases the ability of azetidinone derivatives to participate in complex cyclization reactions, leading to pharmacologically significant structures (Dalai et al., 2006). Additionally, azetidinone-based azo dyes have been studied for their photochromic properties, offering insights into their potential applications in material sciences and molecular switches (Mahmoodi et al., 2013).
Antimicrobial Activity and β-Lactam Modification
Chemical modification of azetidinone derivatives has led to the synthesis of compounds with enhanced antimicrobial activities. The synthesis of 4-methoxycarbonyl-2-azetidinone-1-sulfonic acid derivatives, derived from modifications of the β-lactam ring, showcases the therapeutic potential of these compounds, particularly against gram-negative bacteria. This highlights the significance of azetidinone derivatives in the development of new antibiotics and their role in addressing antibiotic resistance (Kishimoto et al., 1984).
Eigenschaften
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3S/c15-13(10-6-7-10)14-8-12(9-14)18(16,17)11-4-2-1-3-5-11/h10-12H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUMDTBZURPPRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
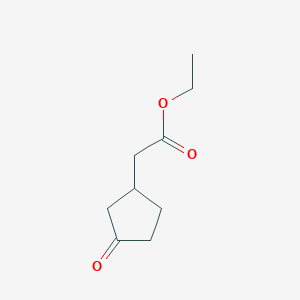
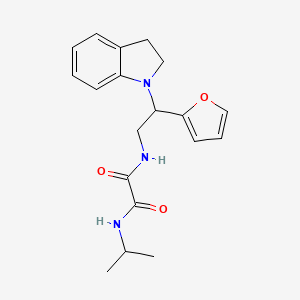

![4-oxo-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2879944.png)
![benzyl 2-{8-hexyl-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl}acetate](/img/structure/B2879945.png)
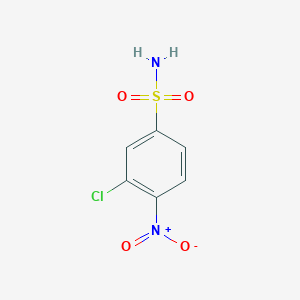
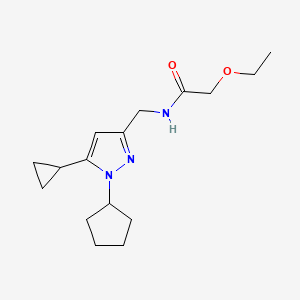
![5-Benzyl-8-(4-bromophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2879951.png)
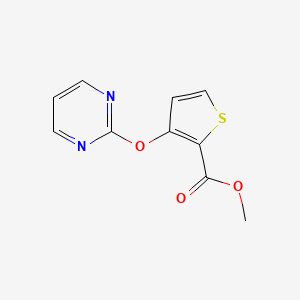
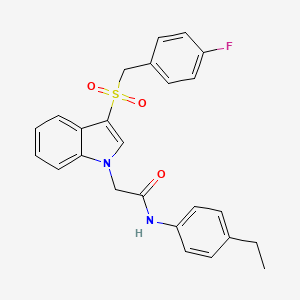
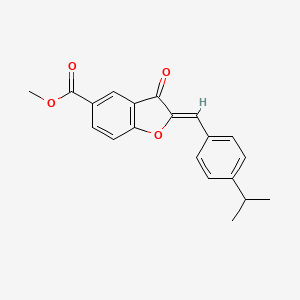
![(1-(2,2,2-Trifluoroethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanamine](/img/structure/B2879955.png)
![(6-Chloro-4-{[1-(4-methoxyphenyl)ethyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2879958.png)
